molecular formula C12H11NO2 B15061910 4-(5-Methoxypyridin-2-yl)phenol

4-(5-Methoxypyridin-2-yl)phenol

Cat. No.: B15061910
M. Wt: 201.22 g/mol
InChI Key: JQUNXJNGRVXDPK-UHFFFAOYSA-N
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Description

4-(5-Methoxypyridin-2-yl)phenol is an organic compound with the molecular formula C12H11NO2 It consists of a phenol group attached to a pyridine ring substituted with a methoxy group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methoxypyridin-2-yl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methoxypyridin-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenols and pyridines.

Scientific Research Applications

4-(5-Methoxypyridin-2-yl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(5-Methoxypyridin-2-yl)phenol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-(5-Methylpyridin-2-yl)phenol: Similar structure but with a methyl group instead of a methoxy group.

    4-(5-Chloropyridin-2-yl)phenol: Similar structure but with a chlorine atom instead of a methoxy group.

    4-(5-Hydroxypyridin-2-yl)phenol: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

4-(5-Methoxypyridin-2-yl)phenol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.

Biological Activity

4-(5-Methoxypyridin-2-yl)phenol is a compound that has garnered attention in various fields, particularly in pharmaceuticals, due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

This compound is characterized by the presence of a methoxy group on the pyridine ring and a hydroxyl group on the phenolic part. This structure suggests potential interactions with biological targets, making it a subject of interest for medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The compound's mechanism appears to involve disruption of bacterial cell viability without inducing rapid cytotoxicity in human cells .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies show that it can inhibit cell proliferation in several cancer cell lines, including ovarian carcinoma and leukemia models. The biological activity is attributed to its ability to induce apoptosis and inhibit metabolic activity within cancer cells, demonstrating efficacy in low micromolar concentrations .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the pyridine and phenolic rings can significantly influence its biological activity. For instance, substituents on the phenolic ring have been shown to enhance or diminish potency against specific targets .

ModificationEffect on Activity
Addition of electron-withdrawing groupsDecreased activity
Removal of methoxy groupReduced potency
Substitution at the para positionVariable effects depending on substituent

Case Studies

  • Antibacterial Efficacy : A study tested this compound against MRSA strains, revealing an IC50 value indicating potent antibacterial activity without significant toxicity to human cells. The study highlighted efflux mechanisms in bacterial resistance, suggesting further exploration into combination therapies to enhance efficacy.
  • Cancer Cell Line Studies : In a series of experiments involving A2780 ovarian carcinoma cells, this compound was found to reduce cell viability significantly. The compound induced apoptosis through ROS generation and DNA damage signaling pathways, with protective effects observed upon treatment with antioxidants like N-acetylcysteine (NAC) .

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

4-(5-methoxypyridin-2-yl)phenol

InChI

InChI=1S/C12H11NO2/c1-15-11-6-7-12(13-8-11)9-2-4-10(14)5-3-9/h2-8,14H,1H3

InChI Key

JQUNXJNGRVXDPK-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C=C1)C2=CC=C(C=C2)O

Origin of Product

United States

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